molecular formula C17H14F2N2OS B15083988 (1-(2,4-Difluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol

(1-(2,4-Difluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B15083988
M. Wt: 332.4 g/mol
InChI Key: NUNVWIZKTBLPEM-UHFFFAOYSA-N
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Description

(1-(2,4-Difluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluorophenyl group, a methylthiophenyl group, and a pyrazolylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,4-Difluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrazole intermediate.

    Attachment of the Methylthiophenyl Group: The methylthiophenyl group is attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a suitable aryl halide and a methylthiophenylboronic acid or stannane.

    Reduction to Methanol: The final step involves the reduction of the pyrazole intermediate to form the methanol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(2,4-Difluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and organometallic reagents (Grignard reagents) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-(2,4-Difluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(2,4-Difluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Difluorophenyl)(4-(methylthio)phenyl)methanone: A related compound with similar structural features but different functional groups.

    (2,4-Difluorophenyl)(4-methyl-1-piperidinyl)methanone: Another compound with a difluorophenyl group and a piperidinyl moiety.

Uniqueness

(1-(2,4-Difluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol is unique due to the presence of both difluorophenyl and methylthiophenyl groups attached to a pyrazole ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

Molecular Formula

C17H14F2N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

[1-(2,4-difluorophenyl)-3-(4-methylsulfanylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H14F2N2OS/c1-23-14-5-2-11(3-6-14)17-12(10-22)9-21(20-17)16-7-4-13(18)8-15(16)19/h2-9,22H,10H2,1H3

InChI Key

NUNVWIZKTBLPEM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C=C2CO)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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